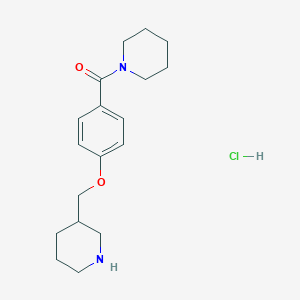

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

説明

Systematic IUPAC Nomenclature and CAS Registry Number

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is systematically named according to IUPAC rules as follows:

- Parent structure : Methanone (a ketone functional group).

- Substituents :

- A piperidin-1-yl group (a six-membered saturated ring containing five methylene groups and one amine group, attached via the nitrogen atom).

- A phenyl ring substituted at the para position with a piperidin-3-ylmethoxy group (a piperidine ring attached via its 3-position methylene oxygen to the phenyl group).

- Salt form : Hydrochloride (indicating the presence of a hydrochloric acid counterion).

The CAS Registry Number for this compound is 1332531-15-3 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from other chemical entities.

| Property | Value |

|---|---|

| IUPAC Name | Piperidin-1-yl[4-(piperidin-3-ylmethoxy)phenyl]methanone hydrochloride |

| CAS Registry Number | 1332531-15-3 |

Molecular Formula and Structural Isomerism

The compound has the molecular formula C₁₈H₂₇ClN₂O₂ , corresponding to a molecular weight of 338.87 g/mol . Its structure comprises:

- Two piperidine rings (C₅H₁₀N).

- A central phenyl group (C₆H₅).

- A methoxy linker (CH₂O) between the phenyl group and the 3-position of one piperidine ring.

- A ketone group (C=O) bridging the phenyl group and the nitrogen of the second piperidine ring.

- A hydrochloride counterion (HCl).

Structural isomerism may arise from:

- Positional isomerism : Variations in the attachment points of substituents on the piperidine rings (e.g., 2-, 3-, or 4-position methoxy groups).

- Tautomerism : Potential keto-enol tautomerism involving the ketone group, though this is unlikely in aqueous solutions due to stabilization of the keto form.

| Component | Contribution to Formula |

|---|---|

| Carbon atoms | 18 |

| Hydrogen atoms | 27 |

| Chlorine atoms | 1 |

| Nitrogen atoms | 2 |

| Oxygen atoms | 2 |

特性

IUPAC Name |

piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGRXFTKOHSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride involves several steps. The synthetic route typically includes the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

化学反応の分析

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Compounds with piperidine structures have shown promise as antidepressants due to their ability to modulate neurotransmitter systems. Research indicates that derivatives of piperidine can exhibit selective serotonin reuptake inhibition, which is beneficial in treating depression .

- Anticancer Properties : Several studies suggest that compounds containing piperidine rings can inhibit cancer cell proliferation. For instance, piperidine derivatives have been linked to apoptosis in various cancer cell lines, providing a pathway for developing novel anticancer therapies .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter receptors, making it a candidate for neuropharmacological studies:

- Cognitive Enhancers : Research has indicated that piperidine derivatives can enhance cognitive functions by modulating cholinergic systems. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases .

- Anxiolytic Effects : Some studies have reported that piperidine-based compounds may possess anxiolytic properties, potentially offering new treatments for anxiety disorders .

Synthesis and Characterization

The synthesis of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride typically involves multi-step organic synthesis techniques. Key methods include:

- Amide Bond Formation : The reaction of piperidine with appropriate benzoyl chlorides leads to the formation of amide linkages critical for biological activity.

- Purification Techniques : High-performance liquid chromatography (HPLC) and crystallization methods are employed to ensure high purity levels necessary for pharmacological testing .

Case Studies

Several studies have documented the biological activities of similar compounds:

作用機序

The mechanism of action of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Piperidin-1-yl(4-(piperidin-4-ylmethoxy)phenyl)methanone Hydrochloride

- CAS No.: 1306739-60-5

- Molecular Formula : C₁₈H₂₇ClN₂O₂

- Molecular Weight : 338.87 g/mol

- Key Difference : The methoxy-linked piperidine substituent is positioned at the 4-yl site instead of the 3-yl position in the target compound. This positional isomerism may alter binding affinity to biological targets due to steric and electronic effects .

Raloxifene Hydrochloride

- CAS No.: 82640-04-8

- Molecular Formula: C₂₈H₂₇NO₄S•HCl

- Molecular Weight : 510.44 g/mol

- Key Difference: Raloxifene incorporates a benzothiophene core and a piperidinylethoxy group, distinguishing it from the simpler methanone backbone of the target compound. Raloxifene is a selective estrogen receptor modulator (SERM) with well-documented osteoprotective and anticancer effects .

Raloxifene N-Oxide (Impurity C)

- CAS No.: 195454-31-0

- Molecular Formula: C₂₈H₂₇NO₅S•HCl

- Key Difference : This impurity of raloxifene features an N-oxide modification on the piperidine ring, which reduces its pharmacological activity compared to the parent drug. Such oxidation pathways highlight the metabolic instability of piperidine-containing compounds .

Pharmacological and Chemical Properties

生物活性

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a methoxy-substituted phenyl group, which contribute to its diverse biological interactions. The structural complexity suggests potential for various pharmacological effects, making it a candidate for further investigation in drug development.

The biological activity of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is believed to arise from its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit critical enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and various kinases .

- Modulation of Receptor Activity : The compound may act on various receptors, influencing pathways related to cell growth and survival.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance:

- In vitro Studies : Research has demonstrated that analogs can inhibit the growth of cancer cell lines, including glioma and colon cancer cells. For example, one study reported IC50 values in the nanomolar range for related compounds against tumor growth .

| Compound | Target | IC50 (nM) |

|---|---|---|

| CFI-400945 | PLK4 (colon cancer) | < 10 |

| Compound 82a | Pim Kinases | 0.4 - 1.1 |

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. This suggests that Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride might also exhibit protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

- Growth Inhibition in Cancer Models : A study demonstrated the efficacy of piperidine derivatives in inhibiting growth in multiple cancer cell lines, showing a clear dose-response relationship .

- Mechanistic Insights : Another research article detailed how structural modifications influenced the pharmacodynamics of piperidine-based compounds, leading to enhanced efficacy against specific cancer types .

- Safety Profile : Toxicological assessments have indicated a favorable safety profile for related compounds, with no acute toxicity observed at high doses in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride?

- Methodology : A multi-step synthesis is typically employed:

Ether linkage formation : React 4-hydroxybenzaldehyde with a piperidin-3-ylmethanol derivative via nucleophilic substitution (e.g., Mitsunobu reaction or alkylation under basic conditions) to form the 4-(piperidin-3-ylmethoxy)phenyl intermediate.

Ketone coupling : Use a Mannich reaction or amide coupling (e.g., HATU/DCC-mediated) to attach the piperidin-1-yl group to the aromatic ketone .

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt.

- Key Considerations : Optimize reaction conditions (temperature, catalyst) to minimize byproducts. Monitor intermediates using TLC or LC-MS .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm piperidine ring conformations and methoxy/ketone linkages. NOESY can resolve stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration, especially if chirality is present in the piperidine rings .

- IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups.

- Reference Standards : Compare with published spectra of structurally similar piperidine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if handling powders to prevent inhalation .

- Ventilation : Work in a fume hood due to potential respiratory irritation (H335 hazard) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers profile and quantify impurities in this compound during API development?

- Methodology :

Forced Degradation Studies : Expose the compound to heat, light, humidity, and acidic/alkaline conditions to simulate degradation pathways.

HPLC-UV/MS Analysis : Use gradient elution (C18 column, acetonitrile/water with 0.1% TFA) to separate impurities. Spiking studies with synthetic impurities confirm identity .

Structural Elucidation : Employ LC-MS/MS and H NMR to characterize impurities (e.g., oxidized piperidine rings or hydrolyzed methoxy groups) .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Hypotheses :

- GPCR Modulation : The piperidine moiety suggests potential affinity for aminergic receptors (e.g., serotonin or dopamine receptors). Test via radioligand binding assays using transfected HEK293 cells .

- Ion Channel Interactions : Evaluate effects on voltage-gated calcium or potassium channels using patch-clamp electrophysiology .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Approach :

Analog Synthesis : Modify substituents on the piperidine rings (e.g., fluorination at C3) or vary the methoxy linker length .

In Vitro Screening : Test analogs against disease-relevant targets (e.g., cancer cell lines for cytotoxicity or neuronal models for neuroprotection).

Statistical Modeling : Use QSAR to correlate structural features (e.g., logP, polar surface area) with activity .

- Case Study : Piperidine-based analogs in showed cytotoxic activity dependent on para-substituents on the aryl ring .

Q. What computational strategies predict this compound’s metabolic stability and toxicity?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG liability.

- Molecular Dynamics (MD) : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .

Q. How do researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Strategies :

Orthogonal Assays : Confirm activity using unrelated methods (e.g., cell viability vs. target-specific ELISA).

Batch Reproducibility : Verify purity across synthetic batches via HPLC and elemental analysis.

Contextual Factors : Control cell passage number, serum concentration, and incubation time to minimize variability .

- Case Example : Discrepancies in cytotoxicity data for similar compounds were traced to impurity profiles .

Methodological Notes

- Synthesis Optimization : highlights high yields (87–98%) for Mannich reactions, but steric hindrance in the target compound may require alternative catalysts (e.g., Lewis acids) .

- Safety Data : While specific toxicity data for this compound are limited, analogs in and show moderate irritancy, warranting stringent handling protocols .

- Regulatory Alignment : Impurity characterization workflows from are directly applicable to meet FDA/EMA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。